molecular formula C16H19BrN2O4 B2785643 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide CAS No. 2034392-43-1

2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide

Cat. No. B2785643
M. Wt: 383.242
InChI Key: KRBNZIQQCSCUAN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BPPA and is synthesized using specific methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide' involves the reaction of 4-bromobenzoyl chloride with N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide in the presence of a base to form the desired product.

Starting Materials
4-bromobenzoyl chloride, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 4-bromobenzoyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate) and purify it by column chromatography or recrystallization.

Mechanism Of Action

The mechanism of action of BPPA is not well understood, but studies have shown that it acts as a potent inhibitor of several enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression regulation, and their inhibition has been linked to various diseases, including cancer and neurological disorders.

Biochemical And Physiological Effects

BPPA has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. BPPA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BPPA in lab experiments is its high potency and selectivity. BPPA has been shown to be a potent inhibitor of HDACs, making it a useful tool in studying the role of HDACs in various diseases. However, one of the limitations of using BPPA is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the research on BPPA, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of more water-soluble derivatives of BPPA may enhance its utility in lab experiments.
Conclusion:
In conclusion, BPPA is a chemical compound with significant potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BPPA may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

BPPA has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. BPPA has been used as a starting material for the synthesis of various compounds with potential therapeutic properties. For example, BPPA has been used to synthesize compounds with antitumor, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

2-(4-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c17-13-3-1-12(2-4-13)11-14(20)18-7-9-23-10-8-19-15(21)5-6-16(19)22/h1-4H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNZIQQCSCUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide

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